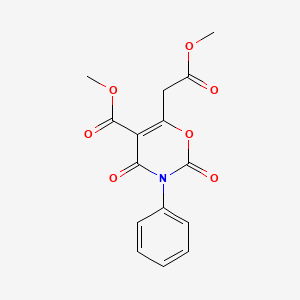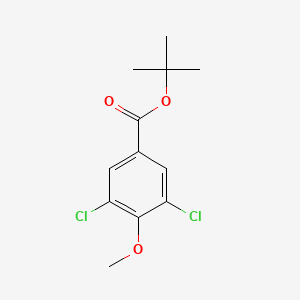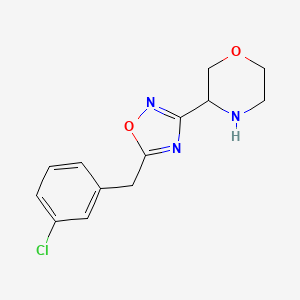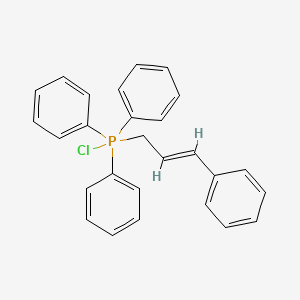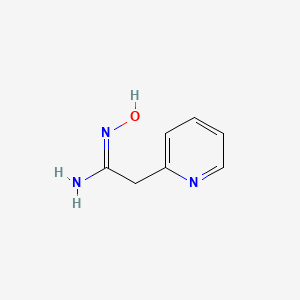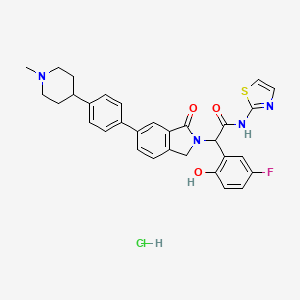
Jbj-09-063 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JBJ-09-063 hydrochloride: is a mutant-selective allosteric inhibitor of the epidermal growth factor receptor (EGFR). It has shown efficacy in models harboring various EGFR mutations, including L858R, T790M, and C797S . This compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC), which is a leading cause of cancer-related mortality .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of JBJ-09-063 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization to introduce specific substituents. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: : Industrial production methods for this compound are also proprietary. it is known that the compound is produced under stringent conditions to ensure high purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: : JBJ-09-063 hydrochloride primarily undergoes substitution reactions due to its functional groups. It is also involved in phosphorylation reactions as it inhibits EGFR phosphorylation .
Common Reagents and Conditions: : Common reagents used in the synthesis and reactions of this compound include organic solvents, catalysts, and specific reagents for introducing functional groups .
Major Products: : The major products formed from the reactions involving this compound are typically phosphorylated proteins, as the compound inhibits EGFR, Akt, and ERK1/2 phosphorylation .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, JBJ-09-063 hydrochloride is used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways .
Biology: : In biological research, it is used to investigate the role of EGFR mutations in cancer cell proliferation and survival .
Medicine: : In medicine, this compound is being explored as a potential therapeutic agent for treating EGFR-mutant non-small cell lung cancer .
Industry: : In the pharmaceutical industry, this compound is used in the development of targeted cancer therapies .
Wirkmechanismus
JBJ-09-063 hydrochloride exerts its effects by selectively inhibiting mutant forms of EGFR. It binds to an allosteric site on the receptor, preventing its activation and subsequent phosphorylation of downstream signaling proteins such as Akt and ERK1/2 . This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erlotinib: A first-generation reversible EGFR inhibitor.
Gefitinib: Another first-generation reversible EGFR inhibitor.
Afatinib: A second-generation irreversible EGFR inhibitor.
Osimertinib: A third-generation irreversible EGFR inhibitor.
Uniqueness: : JBJ-09-063 hydrochloride is unique in its ability to selectively inhibit mutant forms of EGFR, including those resistant to other EGFR inhibitors. Its allosteric mechanism of action allows it to overcome resistance mechanisms that limit the efficacy of ATP-competitive inhibitors .
Eigenschaften
Molekularformel |
C31H30ClFN4O3S |
|---|---|
Molekulargewicht |
593.1 g/mol |
IUPAC-Name |
2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C31H29FN4O3S.ClH/c1-35-13-10-21(11-14-35)19-2-4-20(5-3-19)22-6-7-23-18-36(30(39)25(23)16-22)28(26-17-24(32)8-9-27(26)37)29(38)34-31-33-12-15-40-31;/h2-9,12,15-17,21,28,37H,10-11,13-14,18H2,1H3,(H,33,34,38);1H |
InChI-Schlüssel |
WRPISHRFWKJLSS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


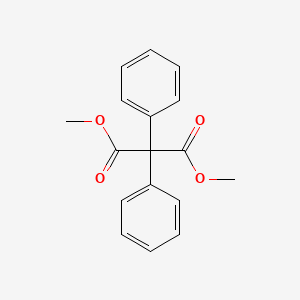
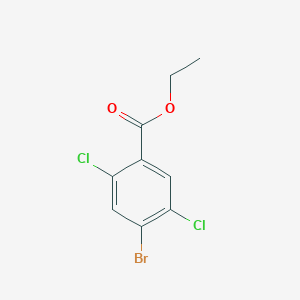
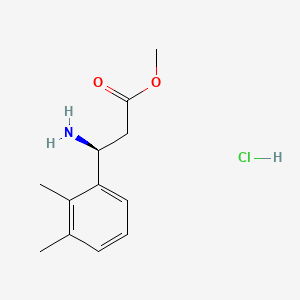
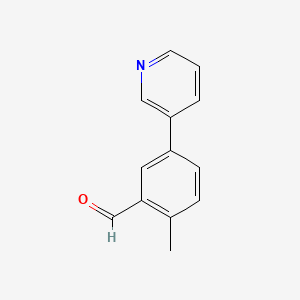
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)
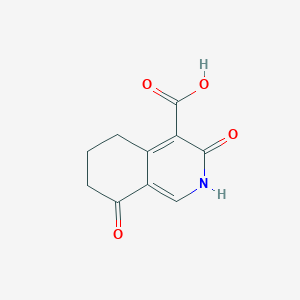
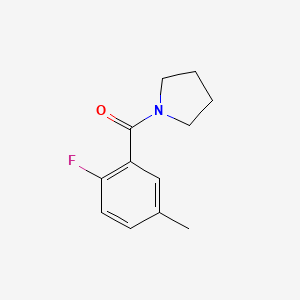
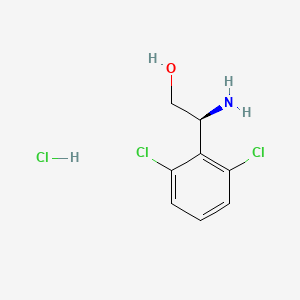
![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)
